molecular formula C19H36Cl2N4O2 B12736093 Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride CAS No. 88514-22-1

Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride

Cat. No.: B12736093
CAS No.: 88514-22-1
M. Wt: 423.4 g/mol
InChI Key: DOPJURRPSNCSKN-UHFFFAOYSA-N
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Description

Piperazine, 1-(1-oxo-3-(1-piperidinyl)propyl)-4-(1-piperidinylacetyl)-, dihydrochloride is a synthetic compound belonging to the piperazine family. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various acylating agents. For this specific compound, the synthesis might involve:

    Acylation of Piperazine: Reacting piperazine with 1-oxo-3-(1-piperidinyl)propyl chloride and 1-piperidinylacetyl chloride under basic conditions.

    Reaction Conditions: These reactions are usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process might include:

    Batch Reactors: Using batch reactors to control the reaction time, temperature, and pressure.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction reactions might lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be used to study the effects of piperazine derivatives on various biological systems.

Medicine

Medicinally, piperazine derivatives are often explored for their potential therapeutic effects, including anti-parasitic, anti-inflammatory, and anti-cancer properties.

Industry

In the industrial sector, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action for piperazine derivatives typically involves interaction with specific molecular targets such as receptors or enzymes. This compound might exert its effects by:

    Binding to Receptors: Interacting with neurotransmitter receptors in the central nervous system.

    Inhibiting Enzymes: Inhibiting specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound, known for its anti-parasitic properties.

    1-(1-oxo-3-(1-piperidinyl)propyl)piperazine: A related compound with similar structural features.

    4-(1-piperidinylacetyl)piperazine: Another derivative with potential pharmacological effects.

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern, which might confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

CAS No.

88514-22-1

Molecular Formula

C19H36Cl2N4O2

Molecular Weight

423.4 g/mol

IUPAC Name

3-piperidin-1-yl-1-[4-(2-piperidin-1-ylacetyl)piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C19H34N4O2.2ClH/c24-18(7-12-20-8-3-1-4-9-20)22-13-15-23(16-14-22)19(25)17-21-10-5-2-6-11-21;;/h1-17H2;2*1H

InChI Key

DOPJURRPSNCSKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)N2CCN(CC2)C(=O)CN3CCCCC3.Cl.Cl

Origin of Product

United States

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